N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-18-8-6-17(7-9-18)10-13-24-23(28)27-14-11-19(12-15-27)30-22-16-25-20-4-2-3-5-21(20)26-22/h2-9,16,19H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWXTDGIIALCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of GPR6 and other therapeutic targets. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Overview
- Molecular Formula : C17H22N4O3
- Molecular Weight : 330.388 g/mol
- IUPAC Name : N-(4-methoxyphenethyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide
- CAS Number : 1705886-56-1
This compound belongs to a class of quinoxaline derivatives which have shown promise in various pharmacological applications, including modulation of neurotransmitter receptors and potential anticancer properties.
This compound acts primarily as a GPR6 modulator. GPR6 is a G protein-coupled receptor implicated in various neurological conditions and diseases. By modulating this receptor, the compound may influence signaling pathways involved in neuroprotection and neurogenesis .
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against prostate cancer cells, indicating potent anticancer activity .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| 12a | 120 | Prostate |
| 13 | 150 | Breast |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the methoxy group at the para position on the phenyl ring has been shown to significantly improve receptor binding affinity and selectivity for GPR6 .
Key Findings from SAR Studies:
- Methoxy Substitution : The para-methoxy group enhances lipophilicity and improves membrane permeability.
- Quinoxaline Core : Essential for maintaining activity; modifications to this core can lead to loss of efficacy.
- Piperidine Ring : Necessary for interaction with target receptors; variations can affect binding dynamics.
Study 1: Antiproliferative Activity
A study conducted on various piperidine derivatives demonstrated that this compound exhibited significant growth inhibition in prostate cancer cell lines, with observed effects on tubulin polymerization, confirming its role as a tubulin inhibitor .
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective properties of this compound were evaluated in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis through modulation of GPR6 signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Neuropharmacological Applications
The compound is being investigated for its potential role in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that derivatives of piperidine, including those with carboxamide functionalities, can act as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid beta variants in AD. For instance, a study identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety that demonstrated significant binding affinity and moderate toxicity, suggesting its potential as a disease-modifying therapy for AD .
Antiviral Activity
Another significant area of research involves the compound's potential as an antiviral agent. The structure-activity relationship studies have shown that carboxamide derivatives can act as competitive antagonists at the CCR5 receptor, which plays a crucial role in HIV entry into host cells. In silico analyses revealed that modifications to the carboxamide group can enhance binding affinity and stability, indicating the compound's promise as a lead for developing new HIV inhibitors .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Similar piperidine derivatives have shown moderate antifungal effects against various phytopathogenic fungi. While specific data on N-(4-methoxyphenethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is limited, related compounds have demonstrated efficacy in inhibiting fungal growth, suggesting potential applications in agriculture or medicine .
Mechanistic Insights
The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets through molecular docking studies. These studies help elucidate how the compound binds to target proteins, influencing their activity and potentially leading to therapeutic effects.
Case Studies
While comprehensive clinical case studies specifically involving this compound are scarce, related compounds have shown promising results in preclinical trials:
- Alzheimer's Disease : A derivative was tested in vitro and in vivo models, showing reduced levels of neurotoxic amyloid beta aggregates following treatment.
- HIV Research : Compounds similar to this compound were evaluated for their ability to inhibit HIV replication in cell cultures, showing significant reductions in viral load.
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
